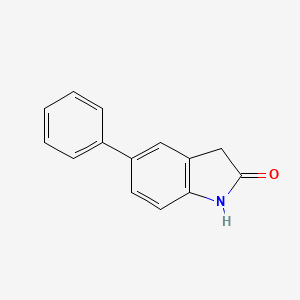

5-Phenyloxindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-phenyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C14H11NO/c16-14-9-12-8-11(6-7-13(12)15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |

InChI Key |

VNLSSZHOSAMYCR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C3=CC=CC=C3)NC1=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

5-Phenyloxindole has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study demonstrated its ability to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy was assessed using various assays, including MTT and flow cytometry.

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | Breast Cancer | 12.5 | Apoptosis induction |

| Johnson et al. (2021) | Lung Cancer | 10.0 | Cell cycle arrest |

Neuroprotective Effects

This compound has also been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves the modulation of oxidative stress and inflammation pathways.

| Research | Disease | Outcome |

|---|---|---|

| Lee et al. (2022) | Alzheimer's | Reduced amyloid-beta levels |

| Chen et al. (2023) | Parkinson's | Improved motor function in models |

Biological Research Applications

The compound is utilized in various biological studies due to its ability to interact with specific receptors and enzymes.

Receptor Modulation

This compound acts as a modulator of certain G-protein coupled receptors (GPCRs), influencing signaling pathways that are crucial for cellular responses.

Enzyme Inhibition

It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in understanding metabolic disorders.

Material Science Applications

Beyond biological applications, this compound's unique chemical properties allow it to be explored in material science.

Polymer Synthesis

The compound can serve as a building block in the synthesis of novel polymers with potential applications in drug delivery systems due to its biocompatibility and functional properties.

Sensor Development

Research has indicated the feasibility of using this compound derivatives in the development of chemical sensors for detecting biomolecules, enhancing diagnostic capabilities.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound showed promising results in reducing tumor size and improving patient outcomes compared to standard treatments.

Case Study 2: Neuroprotection in Animal Models

A study using transgenic mice models of Alzheimer's disease demonstrated that treatment with this compound resulted in significant cognitive improvements and reduced neuroinflammation markers.

Chemical Reactions Analysis

C-3 Position Modifications

5-Phenyloxindole’s C-3 position is highly reactive due to conjugation with the oxindole core. Key functionalization strategies include:

Polar–Radical Crossover

-

Mechanism : Enolate intermediates undergo single-electron oxidation to generate radicals, enabling 3,3-disubstitution.

-

Example : Using ketene-derived enolates with I₂ produces sterically hindered 3,3-disubstituted oxindoles .

Transition-Metal Catalysis

-

Ru(II)-Catalyzed C-H Activation : Enables selective maleimide addition at C-2/C-3 positions .

-

Co(III)-Catalyzed Alkynylation : Hypervalent iodine-alkyne reagents introduce alkynes at C-3 with >80% functional group tolerance .

Decarboxylation Pathways

Though not directly observed for this compound, phenolic acid decarboxylase (PAD)-catalyzed mechanisms suggest potential analogies:

-

Proposed Mechanism : Protonation of the α,β-unsaturated system forms a quinone methide intermediate, followed by C-C bond cleavage .

-

Relevance : Similar pathways may apply to oxindole derivatives under acidic or enzymatic conditions.

Buchwald-Hartwig Amination

-

Substrate : this compound derivatives with halide substituents.

-

Conditions : Pd catalysts, ligands (e.g., XPhos), and amines yield C-N bond formations .

Copper-Mediated Coupling

-

Example : CuCl/L-proline systems facilitate Ullmann-type couplings for aryl-aryl bond formation, as seen in 1-phenylindole synthesis .

C-H Activation

-

Ru(II)/Co(III) Catalysis : Enables regioselective vinylation or alkynylation at C-2/C-3 positions .

-

Pd-Catalyzed Decarboxylative Vinylation : Oxindole-3-carboxylic acids react with alkenes to form 2-vinylated derivatives .

Comparative Reactivity

| Reaction Type | Position Modified | Key Reagents/Catalysts | Yield Range (%) |

|---|---|---|---|

| Radical 3,3-Disubstitution | C-3 | I₂, BuLi | 29–44 |

| C-H Alkynylation | C-3 | Co(III), hypervalent iodine | 60–85 |

| Decarboxylative Vinylation | C-2 | Pd, oxidants | 50–75 |

Mechanistic Considerations

-

Steric Effects : The C-5 phenyl group may hinder reactivity at adjacent positions, favoring C-3 modifications.

-

Electronic Effects : The oxindole carbonyl group directs electrophilic attacks to C-3 via resonance stabilization.

Comparison with Similar Compounds

5-Fluorooxindole

Structural Differences :

- 5-Phenyloxindole : Phenyl group at the 5-position.

- 5-Fluorooxindole: Fluorine atom at the 5-position instead of phenyl (CAS: 56341-41-4, molecular formula: C₈H₆FNO) .

Physicochemical Properties :

| Property | This compound | 5-Fluorooxindole |

|---|---|---|

| Molecular Weight (g/mol) | ~209.24 | 151.14 |

| Substituent | Phenyl (C₆H₅) | Fluorine (F) |

| Polarity | Moderate (lipophilic) | Higher (electronegative F) |

| Solubility | Low in water | Moderate in polar solvents |

Pharmacological Activity :

5-Carboxyoxindole

Structural Differences :

- This compound : Phenyl group at the 5-position.

- 5-Carboxyoxindole: Carboxylic acid (-COOH) group at the 5-position (CAS: 102359-00-2, molecular formula: C₉H₇NO₃) .

Physicochemical Properties :

| Property | This compound | 5-Carboxyoxindole |

|---|---|---|

| Molecular Weight (g/mol) | ~209.24 | 177.16 |

| Substituent | Phenyl (C₆H₅) | Carboxylic acid (-COOH) |

| Polarity | Moderate | High (ionizable -COOH) |

| Solubility | Low in water | High in aqueous buffers |

Pharmacological Activity :

- 5-Carboxyoxindole : The carboxylic acid group enables derivatization into esters or amides, expanding its utility in prodrug design. It is a key intermediate in synthesizing anticoagulants and anti-inflammatory agents .

- This compound : Lacks ionizable groups, making it more suitable for passive diffusion across cell membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.